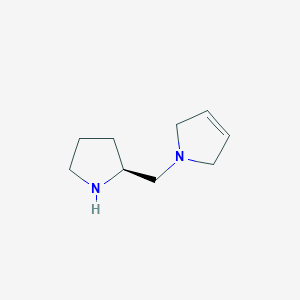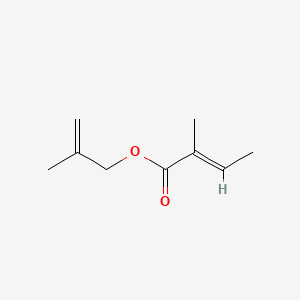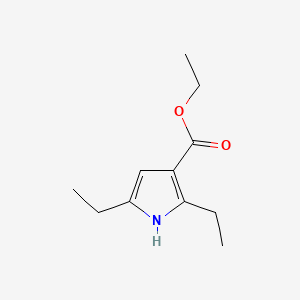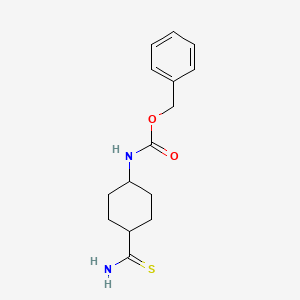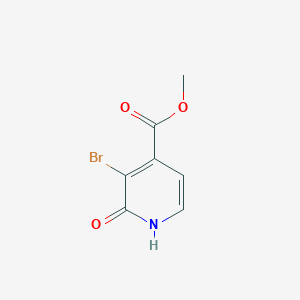
Methyl 2-hydroxy-3-bromo-isonicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-hydroxy-3-bromo-isonicotinate is an organic compound with the molecular formula C7H6BrNO3 It is a derivative of isonicotinic acid, featuring a bromine atom at the 3-position and a hydroxyl group at the 2-position on the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-hydroxy-3-bromo-isonicotinate typically involves the bromination of methyl isonicotinate followed by hydroxylation. One common method includes:
Bromination: Methyl isonicotinate is treated with bromine in the presence of a catalyst such as iron or aluminum bromide to introduce the bromine atom at the 3-position.
Hydroxylation: The brominated product is then subjected to hydroxylation using reagents like sodium hydroxide or hydrogen peroxide to introduce the hydroxyl group at the 2-position.
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentration.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to convert the compound into its corresponding alcohols or amines.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Amino derivatives, thio derivatives.
科学的研究の応用
Methyl 2-hydroxy-3-bromo-isonicotinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of Methyl 2-hydroxy-3-bromo-isonicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and hydroxyl groups allows the compound to form hydrogen bonds and halogen bonds with its targets, influencing their activity. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects.
類似化合物との比較
Methyl 2-hydroxy-isonicotinate: Lacks the bromine atom, which may result in different reactivity and biological activity.
Methyl 3-bromo-isonicotinate: Lacks the hydroxyl group, affecting its solubility and interaction with molecular targets.
Methyl 2-hydroxy-4-bromo-isonicotinate: Bromine atom at the 4-position, leading to different steric and electronic effects.
Uniqueness: Methyl 2-hydroxy-3-bromo-isonicotinate is unique due to the specific positioning of the bromine and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in various fields.
特性
分子式 |
C7H6BrNO3 |
|---|---|
分子量 |
232.03 g/mol |
IUPAC名 |
methyl 3-bromo-2-oxo-1H-pyridine-4-carboxylate |
InChI |
InChI=1S/C7H6BrNO3/c1-12-7(11)4-2-3-9-6(10)5(4)8/h2-3H,1H3,(H,9,10) |
InChIキー |
NUGJXRCCYCGPTE-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(C(=O)NC=C1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Benzyl-2-cyclopropyl-2,8-diazaspiro[4.5]decane](/img/structure/B13950378.png)
![6-[4-(4-Benzylphthalazin-1-yl)piperazin-1-yl]nicotinonitrile](/img/structure/B13950380.png)
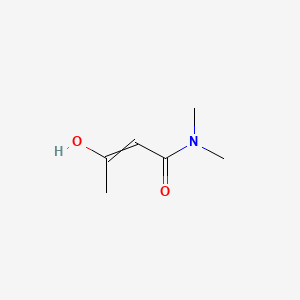
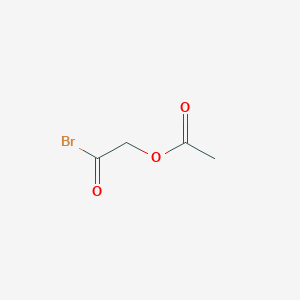
![[(2-Methoxybuta-1,3-dien-1-yl)sulfanyl]benzene](/img/structure/B13950408.png)
![5-Iodo-2-[[2-(2-nitrophenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13950413.png)
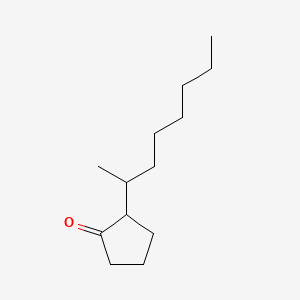
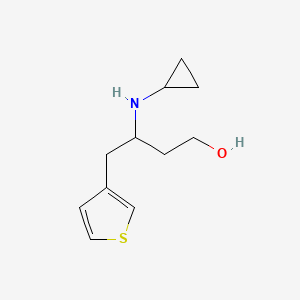
![6H-Imidazo[1,5,4-de]quinoxaline](/img/structure/B13950423.png)
